3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
Scientific Research Applications
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Preparation Methods
The synthesis of 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole and pyrimidine precursors.
Condensation Reaction: The pyrazole precursor undergoes a condensation reaction with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate then undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Halogenation: Bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state. For example, oxidation with potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce nitro groups to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have been studied for their medicinal properties.
Indole Derivatives: Indole derivatives also possess a fused bicyclic structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQVGFNCRRBHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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